![molecular formula C19H16FN3O4S B3019437 1-(2-fluorobenzyl)-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide CAS No. 946254-64-4](/img/structure/B3019437.png)
1-(2-fluorobenzyl)-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound 1-(2-fluorobenzyl)-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide is a complex molecule that may have potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar structures that can help infer some aspects of its behavior and properties.
Synthesis Analysis
The synthesis of related compounds involves the reaction of specific tin chloride with sodium salts of heteroaromatic carboxylic acids, as seen in the synthesis of tri(o-fluorobenzyl)tin esters . This suggests that the synthesis of the compound might also involve the use of similar fluorobenzyl groups and carboxamide functionalities, which are common in the synthesis of heteroaromatic compounds.
Molecular Structure Analysis
The molecular structure of related compounds, such as solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, has been studied using X-ray analysis and molecular orbital methods . These studies reveal that the molecules often have planar aromatic rings linked to a substituted oxo-pyrrolidine moiety via a sulfonyl group. This information can be extrapolated to suggest that the compound may also exhibit a planar aromatic ring structure, which is typical for such molecules.
Chemical Reactions Analysis
The chemical reactions of related compounds involve the formation of complexes with tin atoms, which become five-coordinate in a trigonal bipyramidal structure by coordinating with a nitrogen atom of the carboxylate group . This indicates that the compound may also participate in complex formation with metals, potentially affecting its reactivity and the types of reactions it can undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as the N-(fluorophenyl)pyridinecarboxamides, are influenced by the positions of the fluorine and nitrogen substituents . These positions affect molecular conformation and supramolecular aggregation, which in turn can influence the compound's solubility, melting point, and other physicochemical properties. For the compound , the presence of a fluorobenzyl group and a sulfamoylphenyl group suggests that it may exhibit unique solubility and aggregation behavior due to these substituents.
Wirkmechanismus
Target of Action
Similar compounds have been reported to target enzymes like monoamine oxidase (mao) and have been used in the treatment of neurodegenerative disorders .
Mode of Action
Compounds with similar structures have been known to inhibit enzymes like mao-b, which causes the oxidative deamination of biogenic amines such as dopamine .
Biochemical Pathways
The compound may be involved in the Suzuki–Miyaura (SM) coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Result of Action
Similar compounds have been reported to have significant effects on the concentration of dopamine in the brain, which could potentially alleviate symptoms of neurodegenerative disorders .
Eigenschaften
IUPAC Name |
1-[(2-fluorophenyl)methyl]-2-oxo-N-(4-sulfamoylphenyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O4S/c20-17-6-2-1-4-13(17)12-23-11-3-5-16(19(23)25)18(24)22-14-7-9-15(10-8-14)28(21,26)27/h1-11H,12H2,(H,22,24)(H2,21,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBOWEAKYZAAAPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluorobenzyl)-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.